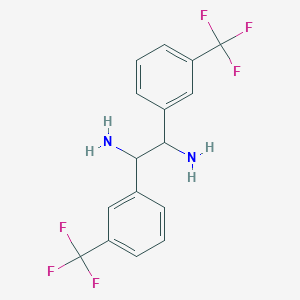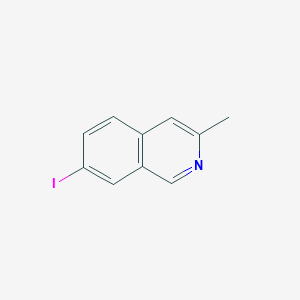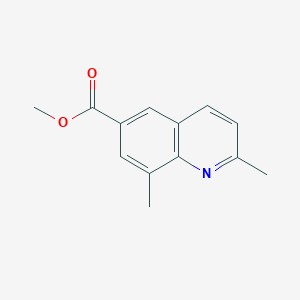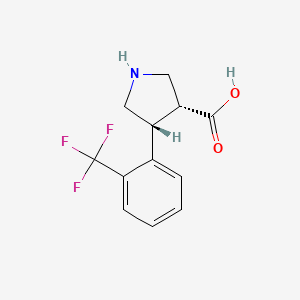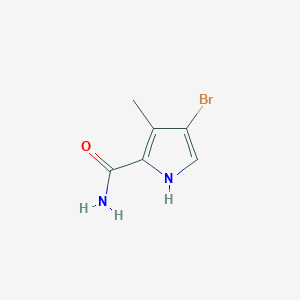
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound with the molecular formula C6H7BrN2O. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of a bromine atom at the 4-position and a methyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of 4-substituted-3-methyl-1H-pyrrole-2-carboxamide derivatives.
Oxidation: Formation of 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-bromo-3-methyl-1H-pyrrole-2-amine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but lacks the methyl group at the 3-position.
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of a carboxamide group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an additional bromine atom and a phenyl group.
Uniqueness
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7BrN2O |
|---|---|
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
4-bromo-3-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-5(3)6(8)10/h2,9H,1H3,(H2,8,10) |
InChI-Schlüssel |
XYEUGUDZAQXFBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
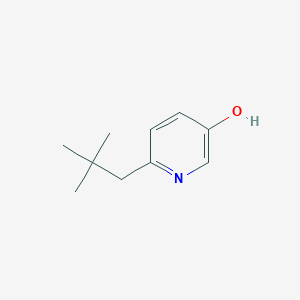
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
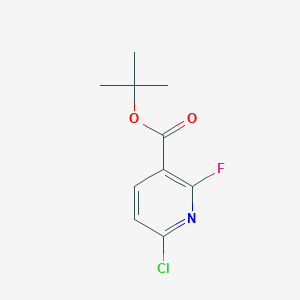
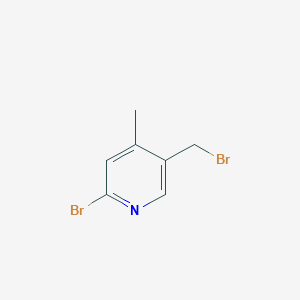
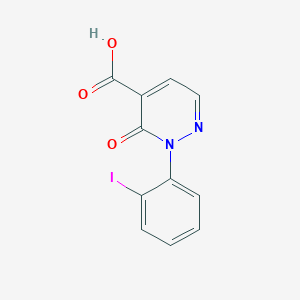
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
